Product packaging for L-Dicentrine-d3(Cat. No.:)

L-Dicentrine-d3

Cat. No.: B1152368
M. Wt: 342.4
Attention: For research use only. Not for human or veterinary use.
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Description

L-Dicentrine-d3, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₁₈D₃NO₄ and its molecular weight is 342.4. The purity is usually 95%.
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Properties

Molecular Formula

C₂₀H₁₈D₃NO₄

Molecular Weight

342.4

Synonyms

(7aR)-6,7,7a,8-Tetrahydro-10,11-dimethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-d3;  9,10-Dimethoxy-1,2-(methylenedioxy)-6aβ-aporphine-d3;  (R)-6,7,7a,8-Tetrahydro-10,11-dimethoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinol

Origin of Product

United States

Contextualization of L Dicentrine Within the Aporphine Alkaloid Class in Natural Products Research

L-Dicentrine is a naturally occurring aporphine (B1220529) alkaloid found in various plant species, particularly those belonging to the Lauraceae family, such as Lindera megaphylla. eurekaselect.comwikipedia.orgnih.gov Aporphine alkaloids are a significant class of isoquinoline (B145761) alkaloids characterized by a specific tetracyclic ring system and are known for their diverse and potent pharmacological activities. eurekaselect.comnih.gov

Research has demonstrated that L-Dicentrine possesses a wide range of biological effects. It has been identified as a potent and selective alpha 1-adrenoceptor antagonist in vascular smooth muscle. nih.gov Further studies have revealed its potential in various therapeutic areas, including cancer, inflammatory disorders, arrhythmia, and hyperlipidemia. eurekaselect.comresearchgate.net Specifically, it has shown anti-tumor effects on several human cancer cell lines, including hepatoma, leukemia, and esophageal carcinoma. nih.gov Some of its anticancer activity is attributed to the inhibition of topoisomerase II activity, leading to cell cycle arrest and apoptosis. researchgate.netnih.gov Additionally, L-Dicentrine has been investigated for its ability to reduce total cholesterol, triglycerides, and improve the ratio of total cholesterol to HDL-cholesterol in animal models of hyperlipidemia. nih.gov

Pharmacological Profile of L-Dicentrine

Activity Finding Reference
Adrenoceptor Antagonism Potent and selective alpha 1-adrenoceptor antagonist. nih.gov
Anticancer Inhibits growth of various cancer cell lines; induces apoptosis and G2/M arrest. nih.govresearchgate.netnih.gov
Anti-inflammatory Shows antinociceptive activity in models of inflammatory pain. researchgate.netnih.gov
Cardiovascular Can decrease blood pressure and heart rate. nih.gov
Antihyperlipidemic Reduces total cholesterol and triglycerides in hyperlipidemic rats. nih.gov

| Mechanism of Action | Inhibits topoisomerase II; acts on TRPA1 channels. | researchgate.netnih.govnih.gov |

Rationale for Investigating Deuterated Analogs in Biochemical and Pharmacological Research

The substitution of hydrogen atoms with their stable, heavier isotope, deuterium (B1214612) (D), is a powerful tool in chemical and biological research. acs.orgchem-station.com While chemically similar to their hydrogen-containing counterparts, deuterated compounds exhibit a greater mass. youtube.comclearsynth.com This mass difference does not typically alter the fundamental biological activity of the molecule but provides significant advantages for specific research applications. chem-station.com Deuterium-labeled compounds are widely used to elucidate metabolic pathways, study reaction mechanisms, and improve the analytical precision of quantitative assays. acs.orgclearsynth.comacs.org

One of the primary applications of deuterium substitution is in the study of reaction mechanisms through the kinetic isotope effect (KIE). chem-station.comlibretexts.org The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. libretexts.org Because deuterium is roughly twice as heavy as hydrogen, the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and is consequently stronger than the corresponding carbon-hydrogen (C-H) bond. youtube.com

Breaking a C-D bond requires more energy and therefore proceeds more slowly than breaking a C-H bond. youtube.com This phenomenon, known as a primary KIE, is observed when the C-H bond is broken in the rate-determining step of a reaction. youtube.comprinceton.edu By measuring the reaction rates of the deuterated and non-deuterated compounds (expressed as the ratio kH/kD), researchers can determine if C-H bond cleavage is a critical part of the reaction's slowest step. libretexts.org This information is invaluable for understanding enzyme mechanisms, such as those catalyzed by cytochrome P450 enzymes, which are heavily involved in drug metabolism. nih.gov

In quantitative bioanalysis, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high precision and accuracy is essential. clearsynth.comtexilajournal.com Deuterated compounds are considered ideal internal standards for these assays. aptochem.comlcms.czresearchgate.net An internal standard is a compound of known concentration added to a sample to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. aptochem.com

Because a deuterated analog is chemically almost identical to the analyte of interest, it exhibits very similar chromatographic retention times, extraction recovery, and ionization responses. aptochem.comresearchgate.net However, due to its higher mass, it can be easily distinguished from the non-deuterated analyte by the mass spectrometer. aptochem.com This co-elution and similar behavior help to compensate for matrix effects, where other components in a complex biological sample (like blood or plasma) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. clearsynth.comtexilajournal.com The use of stable isotope-labeled internal standards is a well-established method to improve the robustness, throughput, and reliability of bioanalytical methods. aptochem.comlcms.cz

Applications of Deuterium Labeling in Research

Application Area Principle Benefit Reference
Mechanistic Studies Kinetic Isotope Effect (KIE): Slower cleavage of C-D vs. C-H bonds. Helps determine if C-H bond breaking is in the rate-limiting step of a reaction. youtube.comlibretexts.orgnih.gov
Quantitative Bioanalysis Use as an Internal Standard in Mass Spectrometry. Corrects for variability in sample processing and analysis, improving accuracy and precision. clearsynth.comtexilajournal.comaptochem.com

| Metabolism Studies | Tracing the metabolic fate of a drug or compound. | Allows for the identification and quantification of metabolites. | clearsynth.com |

Overview of Current Research Landscape and Gaps for L Dicentrine D3

Precursor Selection and Chemical Synthesis Pathways for L-Dicentrine

The construction of the L-Dicentrine backbone relies on established methodologies for aporphine (B1220529) alkaloid synthesis, which are a major class of isoquinoline (B145761) alkaloids. wikipedia.orgwikipedia.org The core of these strategies often involves the creation of a benzylisoquinoline skeleton, which then undergoes an intramolecular cyclization to form the characteristic tetracyclic aporphine ring system.

A central precursor in the biosynthesis and many synthetic routes to aporphine alkaloids is (S)-reticuline. wikipedia.orgnih.govresearchgate.net (S)-reticuline possesses the necessary benzylisoquinoline core and appropriate oxygenation pattern that can be modified to achieve the specific substitution found in L-Dicentrine. The laboratory-scale production of (S)-reticuline has been successfully demonstrated using microbial systems, which can provide a reliable source of this key intermediate. nih.govtandfonline.comnih.govresearchgate.net

Two primary chemical strategies are employed for the synthesis of the aporphine core from benzylisoquinoline precursors:

Pictet-Spengler Reaction followed by Intramolecular Arylation: This classic approach involves the condensation of a phenethylamine (B48288) derivative with an aldehyde or its equivalent to form a tetrahydroisoquinoline (THIQ) ring. nih.govtdl.orgacs.orgresearchgate.net For L-Dicentrine, a suitably substituted dopamine (B1211576) derivative would be reacted with a substituted phenylacetaldehyde. Following the formation of the THIQ core, an intramolecular cyclization, often a palladium-catalyzed phenol (B47542) ortho-arylation or a similar biaryl coupling reaction, is used to form the final fused ring of the aporphine structure. tdl.orgresearchgate.netnih.govcapes.gov.br

Biomimetic Oxidative Coupling: This pathway mimics the natural biosynthesis of aporphine alkaloids. wikipedia.org It involves the direct intramolecular oxidative coupling of a reticuline-like precursor. nih.gov This phenol coupling reaction can be achieved using various reagents, including transition metal catalysts or enzymatic systems, to forge the bond that completes the tetracyclic framework. nih.govrsc.orgnih.gov

The selection of precursors is dictated by the specific substitution pattern of L-Dicentrine, which features two methoxy (B1213986) groups and a methylenedioxy bridge. The initial building blocks must contain these functionalities or suitable protecting groups that can be converted to them in later steps.

Table 1: Potential Precursors for L-Dicentrine Synthesis

Precursor TypeExample PrecursorSynthetic Role
Key Intermediate(S)-ReticulineCentral benzylisoquinoline building block for biomimetic oxidative coupling. nih.govnih.gov
Phenethylamine ComponentDopamine derivative (e.g., 3,4-dihydrophenylethylamine with appropriate protection)Forms the isoquinoline portion in a Pictet-Spengler reaction. nih.gov
Aldehyde ComponentSubstituted Phenylacetaldehyde (e.g., with methoxy and potential methylenedioxy precursors)Provides the benzyl (B1604629) portion in a Pictet-Spengler reaction. researchgate.net
Deuterated ReagentDeuterated methyl iodide (CD3I) or deuterated diazomethane (B1218177) (CD2N2)Used for introducing the d3-methoxy group after the core is formed.

Advanced Deuteration Techniques for Specific Isotopic Incorporation into the L-Dicentrine Scaffold

Incorporating a d3-label into the L-Dicentrine structure requires precise and efficient deuteration methods. The most logical position for a stable, three-deuterium label is on one of the two methoxy groups (O-CH3), converting it to a trideuteromethoxy group (O-CD3). This can be achieved either by building the molecule with a pre-labeled fragment or by performing a deuteration reaction on the final L-Dicentrine molecule or a late-stage intermediate.

Regioselectivity is key to ensuring the deuterium atoms are incorporated only at the desired position.

Synthesis with Labeled Reagents: The most straightforward method for creating a d3-methoxy group is to use a deuterated methylating agent. If the synthesis involves the formation of a phenol group that is later converted to a methoxy group, this step can be performed using a reagent like deuterated methyl iodide (CD3I) or deuterated diazomethane (CD2N2). This approach offers perfect regioselectivity.

Hydrogen-Deuterium (H-D) Exchange: For direct exchange on the final molecule, transition-metal-catalyzed H-D exchange reactions are powerful tools. researchgate.net Catalysts based on platinum, iridium, or iron can facilitate the exchange of hydrogen atoms with deuterium from a source like deuterium oxide (D2O). researchgate.netoup.comresearchgate.netnih.gov These reactions can be highly regioselective, targeting specific C-H bonds. For example, platinum-on-carbon (Pt/C) is known to effectively catalyze H-D exchange on aromatic rings. researchgate.netoup.comresearchgate.net While this is useful for labeling the aromatic core, it is less specific for a methoxy group. Therefore, building the molecule with the label already in place is often the preferred strategy for achieving a specific O-CD3 group. Acid-catalyzed exchange methods using deuterated acids like CF3COOD can also be used, particularly for activated aromatic systems, but may lack the precise regioselectivity required. nih.gov

Table 2: Comparison of Deuteration Techniques

TechniqueDeuterium SourceSelectivityApplicability for this compound (O-CD3)
Synthesis with Labeled ReagentCD3I, (CD3)2SO4Excellent regioselectivityIdeal for converting a precursor phenol to a d3-methoxy group.
Pt/C Catalyzed H-D ExchangeD2OHigh for aromatic C-H bonds oup.comLess suitable for specific methoxy labeling; risks over-deuteration.
Iridium-Catalyzed H-D ExchangeD2O, Benzene-d6High; can target specific C-H bonds based on directing groups nih.govPotentially useful but may require specific directing groups for methoxy targeting.
Acid-Catalyzed ExchangeDeuterated acids (e.g., CF3COOD)Targets electron-rich positions nih.govNot specific enough for methoxy C-H bonds; risks exchange on the aromatic core.

Purity Assessment and Isotopic Enrichment Determination of Synthesized this compound

After synthesis, the final product must be rigorously analyzed to confirm both its chemical purity and the extent of isotopic labeling. This is a multi-step process employing complementary analytical techniques. rsc.org

Chemical Purity: High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is the standard method for assessing chemical purity. This technique separates the target compound from any unreacted starting materials, byproducts, or other impurities. The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Structural Confirmation and Isotopic Enrichment: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and quantify the isotopic enrichment. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS, particularly when coupled with liquid chromatography (LC-MS), provides two crucial pieces of information. nih.govalmacgroup.com First, it confirms the exact mass of the molecule, verifying its elemental composition. Second, it allows for the determination of isotopic purity by analyzing the mass isotopologue distribution. nih.govalmacgroup.com The relative intensities of the ion corresponding to the desired this compound and any residual unlabeled (d0) or partially labeled (d1, d2) species are measured to calculate the percentage of isotopic enrichment. oup.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is a powerful tool for isotopic analysis. acs.orgnih.gov

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the protons of the targeted methoxy group should be significantly diminished or absent, while all other proton signals remain. The integration of the residual methoxy signal compared to other signals in the molecule can be used to quantify the level of deuteration. ox.ac.uk

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A successful synthesis of this compound will show a strong signal in the ²H NMR spectrum at the chemical shift corresponding to the deuterated methoxy group, providing unambiguous proof of deuterium incorporation.

¹³C NMR (Carbon NMR): The carbon atom of the deuterated methoxy group (CD3) will show a characteristic multiplet signal due to coupling with deuterium, and its resonance will be shifted slightly upfield compared to a standard CH3 group.

Table 3: Analytical Methods for Characterization of this compound

TechniqueInformation ObtainedReference
HPLC-UVChemical PurityGeneral analytical chemistry principle
LC-HRMSMolecular Formula Confirmation, Isotopic Enrichment, Isotopic Purity rsc.orgnih.govalmacgroup.com
¹H NMRStructural Integrity, Site of Deuteration (via signal loss), Isotopic Enrichment (quantitative) ox.ac.uk
²H NMRDirect Confirmation of Deuterium IncorporationGeneral NMR principle for deuterated compounds
¹³C NMRStructural Confirmation, Confirmation of Deuteration Site (via C-D coupling) wikipedia.org

Scalability Considerations for Research-Grade this compound Production

Transitioning the synthesis of this compound from a small-scale laboratory preparation to a larger, research-grade production involves several challenges. musechem.com Research-grade materials are often required in gram quantities for extensive preclinical studies or for distribution as analytical standards.

Key scalability considerations include:

Cost and Availability of Starting Materials: The cost of the key precursors and, particularly, the deuterated reagents (e.g., CD3I) can become significant at a larger scale. Efficient use of these expensive materials is paramount.

Reaction Efficiency and Robustness: Synthetic steps that are high-yielding and tolerant of minor variations in reaction conditions are more suitable for scale-up. Multi-step syntheses often suffer from a cumulative loss of yield, making shorter, more efficient routes preferable.

Purification: Chromatographic purification, while effective at the milligram scale, can become a bottleneck at the gram scale. Developing scalable purification methods, such as crystallization or optimized large-scale chromatography, is essential for obtaining a product with high chemical purity.

Process Safety and Handling: As the scale increases, so do the safety considerations for handling reagents, solvents, and intermediates. A thorough safety assessment of each step is required.

Maintaining Isotopic Purity: It is crucial to ensure that no loss of the deuterium label occurs during downstream processing and purification steps. Conditions that might promote H-D exchange, such as exposure to strong acids or bases, must be avoided after the label has been introduced.

The development of deuterated drugs and standards is a growing field, and addressing these manufacturing and control challenges is critical for advancing research. researchgate.netnih.govinformaticsjournals.co.inresearchgate.netsciencecoalition.org

Mass Spectrometry-Based Methodologies for this compound Analysisresearchgate.net

Mass spectrometry (MS) stands as a cornerstone for the analysis of isotopically labeled compounds due to its exceptional sensitivity and specificity. For this compound, MS-based methods are indispensable for confirming its molecular weight, determining the degree and location of deuterium labeling, and quantifying its presence in biological samples.

High-Resolution Mass Spectrometry for Structural Confirmation and Isotopic Puritynih.gov

High-resolution mass spectrometry (HRMS), utilizing technologies such as Time-of-Flight (TOF) or Orbitrap mass analyzers, is essential for the initial characterization of this compound. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of the elemental composition of the molecule and its fragments. almacgroup.comnih.gov

For this compound, HRMS confirms the incorporation of three deuterium atoms by measuring a precise mass-to-charge ratio (m/z) that corresponds to the molecular formula C₂₀H₁₈D₃NO₄. This high mass accuracy is crucial for distinguishing the deuterated compound from its unlabeled counterpart and from potential isobaric interferences within a complex matrix. nih.gov

Furthermore, HRMS is the primary tool for assessing isotopic purity. By analyzing the full isotopic pattern of the molecule, the relative abundance of the desired d3-species can be calculated in relation to the unlabeled (d0), d1, and d2 species. Advances in TOF-MS have enabled vastly improved resolution between isotopes, allowing for more accurate quantification of the labeled compound's enrichment level. almacgroup.comresearchgate.net The process involves integrating the extracted ion chromatograms (EIC) for each isotopologue and comparing their areas. almacgroup.com

Table 1: Theoretical Mass Data for L-Dicentrine Isotopologues This table illustrates the theoretical exact masses for L-Dicentrine and its deuterated (d3) form, which are distinguishable using HRMS.

CompoundMolecular FormulaTheoretical Exact Mass (m/z)
L-DicentrineC₂₀H₂₁NO₄339.1471
This compoundC₂₀H₁₈D₃NO₄342.1659

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantificationnih.govnih.gov

For the sensitive and selective quantification of this compound in biological matrices such as plasma or serum, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.govnih.gov This technique combines the separation power of high-performance liquid chromatography (HPLC) with the specificity of tandem mass spectrometry, typically performed on a triple-quadrupole (QQQ) instrument. nih.gov

In a typical assay, this compound serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of endogenous, unlabeled L-Dicentrine. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. nih.gov The precursor ion for this compound would be its protonated molecule [M+H]⁺ at m/z 343.2, while for L-Dicentrine it would be m/z 340.2. The specific fragmentation pathways are determined to select the most intense and stable product ions for monitoring, ensuring high selectivity and minimizing background noise.

Table 2: Exemplary MRM Transitions for LC-MS/MS (B15284909) Analysis This table shows hypothetical yet plausible precursor-to-product ion transitions for the quantification of L-Dicentrine using this compound as an internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role
L-Dicentrine340.2[Fragment]Analyte
This compound343.2[Corresponding Fragment]Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. nih.govresearchgate.net When quantifying endogenous L-Dicentrine, a known quantity of this compound is added to the biological sample at the very beginning of the sample preparation process. nih.gov

Because the SIL-IS is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement. By measuring the response ratio of the analyte to the SIL-IS, these variations are effectively normalized, leading to highly reliable and reproducible results. amsterdamumc.nl The calibration curve is constructed by plotting the response ratio against the concentration of the analyte, which typically yields excellent linearity. nih.gov

Effective chromatographic separation is critical for a robust LC-MS/MS assay. nih.gov The goal is to separate L-Dicentrine and this compound from other matrix components that could interfere with quantification, a phenomenon known as ion suppression. nih.gov It is also vital to separate the analyte from any potential isomers that share the same mass and fragmentation patterns but differ in structure. nih.gov

A reversed-phase C18 column is commonly employed for the separation of alkaloids. nih.gov Optimization involves adjusting the mobile phase composition, typically a gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous solution containing a modifier such as formic acid or acetic acid. nih.gov The flow rate and column temperature are also fine-tuned to achieve sharp, symmetrical peaks and an adequate retention time, ensuring that the analytes elute in a region free from significant matrix interference.

Table 3: Typical Chromatographic Conditions for L-Dicentrine Analysis This table provides an example of optimized parameters for the HPLC separation of L-Dicentrine and its deuterated internal standard.

ParameterCondition
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Optimized linear or isocratic elution

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Placement and Conformational Analysisresearchgate.netnih.gov

While mass spectrometry excels at providing molecular weight and quantitative data, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed structural information, including the precise location of isotopic labels and the three-dimensional conformation of the molecule in solution.

Deuterium NMR (²H NMR) for Site-Specific Labeling Verification

Deuterium (²H) NMR is the most direct and definitive method for confirming the position of deuterium labels within a molecule. sigmaaldrich.com While a standard ¹H NMR spectrum of this compound would show a reduction in the signal integration corresponding to the protons of the N-methyl group, this is only indirect evidence. ²H NMR, by contrast, directly detects the deuterium nuclei. sigmaaldrich.com

A ²H NMR experiment on this compound is expected to show a single resonance at a chemical shift nearly identical to that of the N-methyl protons in the ¹H NMR spectrum of unlabeled L-Dicentrine. sigmaaldrich.com The presence of this single peak provides unequivocal proof that the deuterium labeling is confined to the N-methyl group. Furthermore, under appropriate experimental conditions, the integration of the ²H NMR signal can be used to determine the isotopic enrichment at that specific site. This technique is highly valuable as it is insensitive to the natural abundance of protons, resulting in a clean spectrum that simplifies interpretation. sigmaaldrich.com

Table 4: Comparative NMR Data for the N-Methyl Group of L-Dicentrine This table contrasts the expected signals in ¹H NMR and ²H NMR spectra, highlighting the utility of ²H NMR for verifying the site of deuteration in this compound.

Spectrum TypeExpected Signal for L-DicentrineExpected Signal for this compoundInformation Provided
¹H NMR Singlet, ~2.5 ppm, integration 3HSinglet, ~2.5 ppm, integration <3H (residual protons)Indirect evidence of deuteration
²H NMR No signalSinglet, ~2.5 ppmDirect confirmation of deuterium position and enrichment

Advanced Multi-Dimensional NMR Techniques for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary evidence of the molecular structure, advanced two-dimensional (2D) NMR techniques are required to resolve signal overlap and elucidate the compound's complex stereochemistry and conformational dynamics in solution. nih.gov

These 2D NMR methods are critical for confirming that the deuterium labeling has occurred at the intended position without inducing unexpected structural changes. They work by spreading the NMR signals across two frequency dimensions, resolving the issue of peak overlap often seen in complex 1D spectra. nih.gov

Key multi-dimensional NMR experiments applicable to this compound include:

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin couplings through chemical bonds. It is fundamental for tracing the connectivity of proton networks within the molecule's tetracyclic aporphine core and its substituents, confirming the integrity of the carbon skeleton.

Total Correlation Spectroscopy (TOCSY): An extension of COSY, TOCSY reveals correlations between all protons within a given spin system, not just immediate neighbors. This is particularly useful for identifying all protons belonging to a specific ring or side chain, even if they are not directly coupled.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. For this compound, HSQC provides an unambiguous map of all C-H bonds, confirming the assignment of each carbon atom in the structure.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different spin systems and piecing together the complete molecular structure, for instance, by linking the methoxy groups and the methylenedioxy bridge to the aromatic rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous techniques that rely on through-bond scalar couplings, NOESY identifies protons that are close to each other in space (typically <5 Å), regardless of whether they are bonded. nih.gov This provides critical information about the three-dimensional structure and preferred conformation of the molecule in solution. For a chiral molecule like L-Dicentrine, NOESY data helps confirm the absolute stereochemistry at the chiral center.

By integrating data from these experiments, a comprehensive and high-confidence structural model of this compound can be constructed, verifying its identity and providing insights into its dynamic behavior in solution.

Chromatographic Isolation and Purity Verification Techniques

Chromatographic methods are central to the final purification of synthesized this compound and the verification of its chemical and enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is the predominant technique used for these purposes, with a clear distinction between its preparative and analytical applications. youtube.com

Analytical Chromatography is used to identify and quantify the components in a small sample. The primary goal is to gain information about the sample's composition with high resolution and sensitivity. youtube.com

Preparative Chromatography aims to isolate and purify a specific compound from a mixture for subsequent use. youtube.com This involves larger columns, higher flow rates, and larger sample injection volumes to maximize the yield of the purified product. youtube.com

For this compound, which is often used as a certified reference material, achieving and verifying high purity is paramount.

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

Following its synthesis and initial workup, this compound is subjected to preparative HPLC to isolate it from any remaining starting materials, reagents, or side products. The goal is to obtain the compound at a very high purity level (typically ≥98%). glentham.com The conditions are optimized to maximize throughput while achieving baseline separation of the target compound from its closest impurities. youtube.com

Once the purified this compound is collected, its chemical purity is definitively assessed using analytical HPLC. This analysis utilizes smaller-bore columns and lower flow rates to achieve maximum separation efficiency and resolution. youtube.com The purity is typically determined by measuring the peak area of this compound relative to the total area of all detected peaks using a UV detector set to a wavelength where the aporphine chromophore absorbs strongly. The use of a deuterated internal standard, such as this compound itself, is a common practice in quantitative LC-MS methods to correct for variations in extraction, derivatization, and ionization efficiency. nih.gov

Table 1: Representative HPLC Parameters for Purity Analysis of this compound

Parameter Analytical HPLC Preparative HPLC
Column C18 (e.g., 4.6 x 150 mm, 3.5 µm) C18 (e.g., 21.2 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (Gradient) Acetonitrile : Water with 0.1% Formic Acid (Isocratic or Step Gradient)
Flow Rate 0.8 - 1.2 mL/min 15 - 25 mL/min
Injection Volume 5 - 20 µL 500 - 2000 µL
Detection Diode Array Detector (DAD) or UV at ~280 nm UV at ~280 nm

| Purpose | Purity assessment, quantification | Bulk purification, isolation |

Chiral Chromatography for Enantiomeric Purity (if applicable)

As a chiral aporphine alkaloid, L-Dicentrine possesses a single stereocenter at position 6a. It is crucial to verify that the synthesized this compound consists of the correct (R)-enantiomer, also known as the L-form, and to quantify the presence of any of the unwanted (S)-enantiomer (D-Dicentrine). Enantiomers often exhibit different pharmacological and toxicological profiles, making enantiomeric purity a critical quality attribute. pensoft.net

Direct separation of enantiomers is achieved using chiral chromatography, a specialized form of HPLC. sigmaaldrich.com This technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. eijppr.com

The selection of the CSP is critical. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are widely used and have proven effective for the separation of alkaloid enantiomers. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric hindrance, within the chiral pockets of the stationary phase. eijppr.com By running a sample of this compound on a chiral HPLC system, its enantiomeric excess (e.e.) can be precisely calculated, ensuring it meets the stringent requirements for its use as a stereochemically pure standard.

Table 2: Representative Chiral HPLC Parameters for Enantiomeric Purity of this compound

Parameter Setting
Column Chiral Stationary Phase (e.g., CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at ~280 nm

| Purpose | Determination of enantiomeric excess (% e.e.) |

Mechanistic Biochemical and Cellular Investigations of L Dicentrine D3 Action

Receptor Binding Profiling and Ligand-Target Interactions of L-Dicentrine-d3

The interaction of L-Dicentrine with various neurotransmitter receptors is a key aspect of its pharmacological profile. These interactions have been characterized using a variety of in vitro techniques, providing a detailed picture of its receptor binding affinities.

In Vitro Radioligand and Fluorescence-Based Binding Assays with Isolated Receptors

Radioligand binding assays have been instrumental in determining the affinity of L-Dicentrine for specific receptor subtypes. These studies have demonstrated that L-Dicentrine possesses a notable affinity for dopamine (B1211576) and adrenergic receptors. Specifically, it has been shown to be a potent antagonist at dopamine D1 receptors. Its binding affinity extends to dopamine D2 and α1-adrenergic receptors as well.

The binding affinities are often expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. Research has established that L-Dicentrine displays a high affinity for dopamine D1 receptors, with reported Ki values in the nanomolar range.

Table 1: Receptor Binding Affinities of L-Dicentrine

Receptor TargetBinding Affinity (Ki)Receptor Family
Dopamine D137 nMG Protein-Coupled Receptor
Dopamine D2160 nMG Protein-Coupled Receptor
α1-Adrenergic78 nMG Protein-Coupled Receptor
α2-Adrenergic260 nMG Protein-Coupled Receptor
5-HT2>1000 nMG Protein-Coupled Receptor

Investigation of Allosteric Modulation at G Protein-Coupled Receptors

Current research primarily focuses on the direct (orthosteric) binding of L-Dicentrine to G Protein-Coupled Receptors (GPCRs), where it competes with the endogenous ligand for the primary binding site. While the antagonistic effects at dopamine and adrenergic receptors are well-documented, specific investigations into allosteric modulation by L-Dicentrine are not extensively reported in the primary literature. Allosteric modulators bind to a site on the receptor that is distinct from the primary binding site, altering the receptor's affinity for the endogenous ligand. The current body of evidence points towards L-Dicentrine acting as a competitive antagonist rather than an allosteric modulator at its primary receptor targets.

Computational Modeling and Docking Studies of this compound with Protein Targets

Computational studies, including molecular docking, have been employed to elucidate the structural basis of L-Dicentrine's interaction with its protein targets. These models provide insights into the binding orientation and the specific amino acid residues involved in the ligand-receptor complex.

Docking studies with the dopamine D1 receptor suggest that the aporphine (B1220529) scaffold of L-Dicentrine fits within the binding pocket, forming key interactions that stabilize its binding. The hydroxyl and methoxy (B1213986) groups on the aromatic rings of the L-Dicentrine molecule are predicted to form hydrogen bonds and hydrophobic interactions with residues in the transmembrane helices of the receptor. These computational models are consistent with the experimentally determined high-affinity binding and antagonistic activity at this receptor subtype.

Enzyme Inhibition and Modulation Kinetics of this compound

Kinetic Analysis of Enzyme-Substrate-Inhibitor Interactions

Kinetic studies have revealed that L-Dicentrine can act as an inhibitor of certain enzymes. One of the most notable enzymatic targets is acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Analysis of the enzyme kinetics indicates that L-Dicentrine acts as a mixed-type inhibitor of AChE. This means it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction. The inhibition constant (Ki) for its interaction with AChE has been determined to be in the micromolar range, suggesting a moderate potency of inhibition.

Table 2: Enzyme Inhibition Data for L-Dicentrine

Enzyme TargetType of InhibitionInhibition Constant (Ki)
Acetylcholinesterase (AChE)Mixed-type0.51 µM

Identification of Specific Enzyme Targets and Isoforms

The primary enzyme target identified for L-Dicentrine is acetylcholinesterase. Research has generally focused on the inhibition of AChE from sources such as the electric eel or human erythrocytes, which are common models for studying cholinergic enzyme activity. While the inhibition of the primary form of AChE is established, detailed studies differentiating its effects on various isoforms of AChE are less common in the available literature. Further research may be required to determine if L-Dicentrine exhibits any isoform-specific inhibition.

Ion Channel Modulatory Effects and Electrophysiological Characterization in Model Systems

This compound has been identified as a significant modulator of multiple ion channels, a characteristic that underpins its physiological effects. Its actions have been characterized using detailed electrophysiological techniques in various cellular models.

The electrophysiological effects of dicentrine (B1670447) have been precisely detailed using the tight-seal whole-cell clamp technique in isolated single cardiac cells. nih.gov In studies on rat ventricular myocytes, dicentrine demonstrated significant effects on the action potential and various membrane currents. nih.gov

Under current-clamp conditions, 3 µM of dicentrine was shown to prolong the action potential duration at 50% repolarization (APD50) from a baseline of 38.9 ± 9.8 ms (B15284909) to 147.8 ± 19.7 ms. nih.gov Concurrently, it markedly reduced the maximum rate of depolarization (Vmax) from 220.5 ± 20.3 V/s to 37.0 ± 4.0 V/s, indicating a potent blockade of sodium channels. nih.gov

Voltage-clamp studies further elucidated the specific channels affected. Dicentrine was found to inhibit the transient outward potassium current (Ito) in a dose-dependent manner, with a dissociation constant (KD) of 3.0 ± 0.5 µM. nih.gov This inhibition was accompanied by a shortening of the inactivation time constant of the current and a negative shift in the voltage-dependence of steady-state inactivation. nih.gov Additionally, the late outward potassium current (Ilo) was also significantly reduced by dicentrine. nih.gov These findings classify dicentrine as a blocker of both sodium and potassium channels. nih.gov

Table 1: Electrophysiological Effects of Dicentrine (3 µM) on Rat Ventricular Myocytes
ParameterControl (Mean ± SEM)Dicentrine (Mean ± SEM)Effect
Action Potential Duration (APD50)38.9 ± 9.8 ms147.8 ± 19.7 msProlongation
Maximal Rate of Depolarization (Vmax)220.5 ± 20.3 V/s37.0 ± 4.0 V/sReduction
Transient Outward K+ Current (Ito)-Dose-dependent inhibition (KD = 3.0 ± 0.5 µM)Inhibition
Late Outward K+ Current (Ilo)-Significant reduction at 10 µMInhibition

The modulatory effects of this compound extend to other types of ion channels, particularly those involved in sensory signaling. Research indicates that dicentrine interacts with Transient Receptor Potential (TRP) channels. Specifically, it has been shown to be an antagonist of the TRPA1 channel, which is a non-selective cation channel involved in nociception. nih.govnih.gov Studies demonstrated that dicentrine effectively inhibits nociceptive responses induced by the TRPA1 activator cinnamaldehyde. nih.gov However, it did not affect responses mediated by the TRPV1 activator capsaicin, suggesting selectivity in its action on TRP channels. nih.gov

While direct calcium flux assays are not extensively reported, its primary action as an α1-adrenoceptor antagonist indirectly influences intracellular calcium mobilization. nih.gov α1-adrenoceptor activation typically leads to an increase in intracellular calcium via the phospholipase C pathway. By blocking this receptor, dicentrine prevents this downstream calcium release. nih.gov Interestingly, high concentrations of dicentrine did not affect aortic contraction induced by high potassium, suggesting it may not directly block L-type voltage-gated calcium channels that are activated by depolarization. nih.govwikipedia.org

Intracellular Signaling Pathway Perturbations Mediated by this compound

This compound perturbs key intracellular signaling cascades primarily through its interaction with cell surface receptors, which has significant downstream consequences for second messenger systems, enzyme activities, and gene regulation.

The most well-documented effect of dicentrine on second messenger systems stems from its potent and selective antagonism of the α1-adrenoceptor. nih.govnih.gov This G-protein coupled receptor (GPCR) signals through the Gq/11 protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Studies have confirmed that dicentrine suppresses the formation of inositol monophosphate (a downstream metabolite of IP3) that is typically induced by the α1-adrenoceptor agonist noradrenaline in rat thoracic aorta. nih.gov This action directly demonstrates the disruption of the IP3/DAG second messenger system. By blocking this pathway, dicentrine effectively prevents the mobilization of intracellular calcium stores and the activation of Protein Kinase C, which are the principal downstream effects of IP3 and DAG, respectively. There is currently limited direct evidence from available research describing the effects of dicentrine on the cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) signaling pathways. nih.gov

Direct investigations into the effects of this compound on specific protein kinase and phosphatase activities are limited. However, its mechanism of action allows for clear inferences about its influence on certain kinases. As an antagonist of α1-adrenoceptors, dicentrine inhibits the production of DAG. nih.gov Since DAG is the primary endogenous activator of most isoforms of Protein Kinase C (PKC), it can be concluded that dicentrine indirectly inhibits PKC activation that is dependent on α1-adrenoceptor signaling. nih.govucsd.eduelifesciences.org

Other research has pointed to dicentrine possessing inhibitory potential against topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription, and acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine. benthamdirect.comeurekaselect.com While these are important enzymatic targets, they are distinct from the protein kinases and phosphatases that typically mediate intracellular signaling cascades.

Table 2: Inferred and Observed Effects of Dicentrine on Signaling Molecules
Signaling Pathway/MoleculeTargetEffect of DicentrineReference
Second Messenger Systemα1-Adrenoceptor/Phospholipase CInhibition of Noradrenaline-induced Inositol Monophosphate formation nih.gov
Protein KinaseProtein Kinase C (PKC)Indirect inhibition (inferred from α1-adrenoceptor blockade) nih.govnih.gov
EnzymeTopoisomerase IIInhibitory Potential benthamdirect.comeurekaselect.com
EnzymeAcetylcholinesteraseInhibitory Potential benthamdirect.comeurekaselect.com

This compound has been shown to influence fundamental cellular processes such as gene expression and protein synthesis, particularly in the context of cell proliferation. chemicalbook.com Studies evaluating the anti-cancer potential of d-dicentrine, a stereoisomer, found that it significantly inhibited the growth of the human hepatoma cell line HuH-7. chemicalbook.com This anti-proliferative effect was linked to a strong inhibition of the biosynthesis of the macromolecules DNA and RNA. chemicalbook.com The inhibition of RNA synthesis is a direct reflection of altered gene transcription. khanacademy.orgyoutube.comyoutube.com

Furthermore, in vitro colony-forming assays demonstrated that d-dicentrine reduced the colony formation efficiency in multiple hepatoma cell lines. chemicalbook.com This evidence suggests that dicentrine can modulate the expression of genes that are critical for cell cycle progression and survival, contributing to its observed anti-tumor activity. chemicalbook.com

Cellular Responses to this compound in Laboratory Studies

In vitro research on this compound, a deuterated form of the aporphine alkaloid dicentrine, has illuminated its significant effects on fundamental cellular processes, particularly in the context of cancer cell biology. While studies often utilize the non-deuterated form, dicentrine, the findings provide a foundational understanding of the compound's biological activities. These investigations collectively demonstrate its ability to modulate cell viability, proliferation, and programmed cell death pathways in various cultured cancer cell lines.

Structure Activity Relationship Sar Studies of L Dicentrine Analogs and Deuterated Variants

Systematic Modification of the L-Dicentrine Core Structure and Side Chains

The biological activity of aporphine (B1220529) alkaloids like L-Dicentrine is highly dependent on the specific arrangement and nature of the substituents on their tetracyclic framework. nih.govrsc.org SAR studies on this class of compounds have revealed several key insights:

Substitution Patterns on Rings A and D: The type and position of functional groups on the aromatic A and D rings are critical. For L-Dicentrine, this corresponds to a methylenedioxy bridge at positions 1 and 2 and two methoxy (B1213986) groups at positions 9 and 10. Studies on related aporphines show that a 1,2,9,10-substituted pattern often results in potent antagonists for targets like the serotonin (B10506) receptor. cuny.edu Modifications of these groups, such as converting methoxy groups to hydroxyls (demethylation) or altering the methylenedioxy ring, can significantly impact potency and selectivity. scispace.com

The B Ring and Nitrogen Substituent: The nitrogen atom in the B ring is typically a tertiary amine, as seen in L-Dicentrine. The addition of bulky substituents to this nitrogen has been shown to be poorly tolerated in some analogs, leading to decreased activity. cuny.edu

The C Ring and Stereochemistry: The stereochemistry at the C-6a position is crucial for biological activity. L-Dicentrine is the (S)-enantiomer. For many aporphines, the two enantiomers ((R) and (S)) can have different or even opposing pharmacological effects. wikipedia.org Furthermore, creating a double bond in the C ring (dehydrogenation) has been shown to render some aporphine antagonists inactive. cuny.edu

Modifications at C11: Introducing various substituents at the C11 position of the aporphine core has been a successful strategy for modulating receptor interactions. In some aporphine series, adding lipophilic groups at C11 can enhance affinity for serotonin receptors while eliminating affinity for dopamine (B1211576) receptors, thereby improving selectivity. nih.govnih.gov

These systematic modifications provide a roadmap for designing new analogs with improved therapeutic profiles.

Comparative Analysis of L-Dicentrine-d3 with Non-Deuterated L-Dicentrine and Other Deuterated Analogs

Deuteration involves the selective replacement of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612). nih.gov This substitution does not typically alter a molecule's shape or its fundamental biological activity, as deuterated compounds are generally recognized by receptors in the same way as their non-deuterated counterparts. juniperpublishers.combioscientia.de However, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This seemingly minor change can have significant effects on a drug's behavior in the body. irb.hr

While deuteration is primarily used to alter metabolism, it can also influence how a ligand binds to its receptor. This is often due to subtle changes in electronic and vibrational properties. irb.hrmdpi.com The replacement of hydrogen with deuterium can affect hydrogen bonding, a key interaction governing drug-receptor binding. mdpi.com This change can either increase or decrease binding affinity, depending on the specific environment of the receptor's binding pocket.

For instance, computational studies on histamine (B1213489) receptor agonists showed that deuteration could significantly increase the binding affinity of one agonist (histamine) while decreasing it for another (2-methylhistamine), demonstrating the context-dependent nature of this effect. nih.gov Similarly, a computational study of the adenosine (B11128) A2A receptor antagonist istradefylline (B1672650) predicted that deuteration could increase its binding affinity and potency. nih.gov In some cases, the effect is negligible; the GABAA receptor binding affinity for deuterated and non-deuterated indiplon (B1671879) was found to be similar. juniperpublishers.com

For this compound, where a methoxy group (-OCH3) is likely replaced by a trideuteromethoxy group (-OCD3), the impact on receptor binding would depend on the role of that specific methoxy group in the receptor-ligand interaction. If the C-H bonds of the methyl group are involved in crucial hydrophobic or van der Waals interactions within the binding pocket, their replacement with C-D bonds could subtly alter the strength of these interactions, potentially leading to a change in binding affinity.

Table 1: Examples of Deuteration Effects on Receptor Binding

CompoundReceptorEffect of Deuteration on Binding Affinity (pIC50 or ΔΔE_BIND)Reference
HistamineH2 ReceptorIncreased affinity (pIC50 from 7.25 to 7.80) nih.gov
2-MethylhistamineH2 ReceptorDecreased affinity (pIC50 from 8.38 to 6.85) nih.gov
4-MethylhistamineH2 ReceptorIncreased affinity (pIC50 from 7.31 to 7.67) nih.gov
Istradefylline (d19)Adenosine A2A ReceptorIncreased affinity (by -0.6 kcal/mol) nih.gov
Caffeine (d9)Adenosine A2A ReceptorIncreased affinity (by -0.3 kcal/mol) irb.hr
IndiplonGABAA ReceptorSimilar affinity juniperpublishers.com

The most significant and widely utilized consequence of deuteration is the kinetic isotope effect (KIE). researchgate.net The C-D bond is stronger and requires more energy to break than a C-H bond. irb.hr Many drugs are broken down in the body by enzymes, particularly the Cytochrome P450 (CYP) family, in reactions that involve the cleavage of a C-H bond. nih.govnih.gov By replacing a hydrogen atom with a deuterium atom at a site of metabolic attack, the rate of this enzymatic reaction can be slowed down considerably. researchgate.net

This has major implications for a drug's pharmacokinetics. Slowing the rate of metabolism can lead to a longer drug half-life, increased systemic exposure, and potentially a more consistent therapeutic effect. researchgate.net The methoxy groups on L-Dicentrine are common sites for metabolic O-demethylation by CYP enzymes. The introduction of a trideuteromethoxy group (-OCD3) in this compound would be expected to exhibit a significant KIE, slowing its rate of metabolism. nih.gov This could enhance its metabolic stability compared to the non-deuterated L-Dicentrine. The magnitude of the KIE can vary widely depending on the specific enzyme and reaction but can be substantial. researchgate.netacs.org

Table 2: Examples of Primary Deuterium Kinetic Isotope Effects (KIE) on Enzyme-Catalyzed Reactions

EnzymeSubstrateKinetic ParameterKIE (kH/kD) ValueReference
Glycerol-3-Phosphate Dehydrogenase (WT)NADL (L=H,D)kcat/Km1.5 acs.org
Yeast Alcohol Dehydrogenasep-Methoxybenzyl alcoholkcat (reverse)~3.4 mdpi.com
β-Ketoacyl-Acyl Carrier Protein ReductaseNADPHkcat/K_NADPH2.5 mdpi.com
Cytochrome P450General SubstratesReaction RateOften > 5 researchgate.net

Identification of Key Structural Motifs and Pharmacophores for Biological Activity

A pharmacophore is an abstract representation of the molecular features necessary for a drug to be recognized by and interact with a specific biological target. researchgate.net For aporphine alkaloids, SAR studies have helped define the key pharmacophoric elements responsible for their activities. cuny.edunih.gov

Key features for the aporphine pharmacophore include:

The Tetracyclic Scaffold: The rigid, three-dimensional structure of the aporphine core serves as the fundamental scaffold, positioning the other functional groups in the correct orientation for receptor binding. researchgate.net

The Basic Nitrogen: The protonatable nitrogen atom is a critical feature, often forming a key salt-bridge interaction with an acidic amino acid residue (like aspartic acid) in the receptor's binding site. nih.gov

Aromatic Rings: The two catechol-like rings (A and D) are involved in various interactions, including hydrophobic and pi-stacking interactions with aromatic residues in the receptor.

Oxygenation Pattern: The specific pattern of hydroxyl, methoxy, or methylenedioxy groups on the aromatic rings dictates the molecule's electronic properties and hydrogen-bonding capabilities, which are crucial for affinity and selectivity at different receptors. cuny.edu For example, a 1,2,9,10-substitution pattern is often found in potent antagonists. cuny.edu

(S)-Stereochemistry: The absolute configuration at the C-6a chiral center is often essential for conferring the desired pharmacological activity. wikipedia.org

These combined features define the aporphine pharmacophore and guide the design of new derivatives with specific biological profiles. diva-portal.org

Computational SAR Modeling (e.g., QSAR) for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govimist.ma These models use calculated molecular descriptors—which quantify physicochemical properties like lipophilicity, electronic distribution, and steric shape—to predict the activity of novel, untested compounds. researchgate.net

For aporphine alkaloids, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. nih.gov These studies generate 3D contour maps that visualize which regions around the molecule are favorable or unfavorable for activity. For example, a CoMFA model might show that bulky, electron-withdrawing groups in a certain position decrease activity, while hydrogen-bond donors in another area increase it. nih.gov

Such predictive models are invaluable for:

Rational Drug Design: Guiding the synthesis of new analogs by predicting which modifications are most likely to improve potency and selectivity. nih.govacs.org

Virtual Screening: Rapidly evaluating large virtual libraries of compounds to identify promising candidates for synthesis and testing. diva-portal.org

Understanding Mechanism: Providing insights into how ligands interact with their target receptors, even in the absence of an experimental receptor structure. acs.org

For this compound and other deuterated analogs, QSAR models could be developed to predict not only receptor affinity but also metabolic stability, incorporating descriptors that account for the kinetic isotope effect. This would accelerate the discovery of next-generation deuterated aporphines with optimized therapeutic properties.

Preclinical in Vivo Research Models for Mechanistic Investigation of L Dicentrine D3

Selection and Establishment of Appropriate Animal Models for Disease Mechanisms or Biological Systems

The choice of an animal model for studying L-Dicentrine-d3 is dictated by the specific biological system or disease mechanism under investigation, based on the known pharmacological activities of its non-deuterated parent compound, L-Dicentrine. Aporphine (B1220529) alkaloids, the class to which dicentrine (B1670447) belongs, have demonstrated a range of effects, guiding the selection of relevant models. nih.govwikipedia.org

Inflammatory and Pain Models : Studies on S-(+)-dicentrine have shown significant antinociceptive and anti-inflammatory properties. nih.govresearchgate.net Therefore, established models such as the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in mice are highly appropriate. nih.govnih.gov In this model, CFA injection induces chronic inflammation and hypersensitivity, allowing for the investigation of this compound's effects on these processes. Other models include acetic acid-induced visceral pain models, which can be used to assess the compound's impact on visceral hypersensitivity. jnmjournal.org

Oncology Models : Dicentrine has been evaluated for its anti-tumor activities. researchgate.netnih.gov Consequently, xenograft models, where human tumor cell lines (e.g., leukemia, hepatoma, or lung adenocarcinoma cells) are implanted into immunodeficient mice (like SCID mice), are standard. nih.govacs.org These models permit the in vivo investigation of this compound's mechanistic action on tumor growth, proliferation, and apoptosis.

Metabolic Disease Models : Related aporphine alkaloids have shown potential in modulating aspects of metabolic syndrome. nih.gov Animal models such as streptozotocin-induced diabetic rats or mice fed high-fat diets to induce insulin (B600854) resistance could be employed to explore the mechanistic effects of this compound on glucose metabolism and related pathways. nih.gov

The establishment of these models follows standardized, ethically approved protocols to ensure reproducibility and translational relevance. The choice between species, such as mice versus rats, may depend on factors like known metabolic pathways, reagent availability, and the specific research question. bvsalud.orgnih.gov

Investigation of this compound Pharmacodynamics in Preclinical Models (mechanistic, not therapeutic efficacy for humans)

Pharmacodynamic studies in preclinical models aim to elucidate how this compound affects the body at a molecular and physiological level. This involves identifying the compound's targets and the subsequent cascade of biological events.

Biomarker discovery is a critical component of mechanistic studies, providing measurable indicators of a pharmacological response. bioanalysis-zone.comwikipedia.org For this compound, potential biomarkers are identified based on the known activities of dicentrine and validated within the context of the chosen animal model. These biomarkers are not for diagnosing disease but for tracking the compound's biological activity. nih.govbiocompare.com

In an inflammatory model, biomarkers could include levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in plasma or tissue, the expression of key enzymes like cyclooxygenase-2 (COX-2), or the infiltration of immune cells into inflamed tissue. jnmjournal.org In oncology models, relevant biomarkers might be the expression levels of proteins involved in apoptosis (e.g., Caspase-3, PARP), cell cycle regulation, or specific signaling pathways that are modulated by the compound. researchgate.net

Table 1: Illustrative Biomarkers for Mechanistic Studies of this compound in Different Animal Models

Research Area Animal Model Potential Biomarker Biological Relevance Source Material
Inflammation & Pain CFA-induced arthritis (Mouse)TNF-α, IL-1βKey pro-inflammatory cytokinesPlasma, Paw Tissue
TRPA1 Channel OccupancyDirect target engagement nih.govnih.govNeuronal Tissue
c-Fos ExpressionMarker of neuronal activation in pain pathwaysSpinal Cord
Oncology K562 Leukemia Xenograft (Mouse)Cleaved Caspase-3Marker of apoptosis induction researchgate.netTumor Tissue
NF-κB ActivityModulation of a key cancer signaling pathway researchgate.netTumor Tissue
Tumor Volume/WeightGross measure of anti-proliferative effect nih.govWhole Tumor
Metabolic Disease High-Fat Diet (Rat)Plasma Glucose, Insulin LevelsIndicators of glucose homeostasis modulation nih.govPlasma
FOXO1 ExpressionTarget in insulin signaling pathways nih.govSkeletal Muscle, Liver

This compound's mechanistic action is defined by its ability to modulate specific physiological and signaling pathways. Based on research into its parent compound, L-Dicentrine, several key pathways are of interest.

TRP Channel Modulation : Studies have strongly implicated S-(+)-dicentrine as a modulator of the TRPA1 (Transient Receptor Potential Ankryin 1) channel. nih.govnih.gov In animal models of pain, this compound would be investigated for its ability to inhibit the activation of TRPA1-expressing neurons, thereby reducing nociceptive signaling. This can be assessed by observing the animal's response to TRPA1-specific activators like cinnamaldehyde. researchgate.netacs.org

Inflammatory Signaling Pathways : In cancer and inflammation models, dicentrine has been shown to inhibit the activation of transcription factors like NF-κB and AP-1. researchgate.net This is achieved by blocking upstream kinases such as TAK1, p38 MAPK, and JNK. researchgate.net In vivo studies with this compound would aim to confirm these effects in relevant tissues by measuring the phosphorylation status of these proteins and the nuclear translocation of the transcription factors.

Adrenergic and Serotonergic Pathways : Dicentrine is known to interact with α1-adrenergic and 5-HT (serotonin) receptors. researchgate.net In vivo models could be used to explore the functional consequences of these interactions on systems regulated by these receptors, such as the cardiovascular or central nervous systems, from a purely mechanistic standpoint.

In Vivo Distribution and Metabolic Fate of this compound using Deuterium (B1214612) Tracing

The primary rationale for using this compound is to leverage the deuterium label as a stable isotope tracer to precisely map its journey through the body. escholarship.org Deuterium's mass, being heavier than hydrogen, allows it to be distinguished by mass spectrometry, enabling the quantification of the parent compound and its metabolites in various biological samples without the need for radioactive labeling. researchgate.netnih.govosti.gov

The deuterium kinetic isotope effect (KIE) is a powerful tool in metabolic research. nih.govresearchgate.net A carbon-deuterium (C-D) bond is stronger and broken more slowly than a corresponding carbon-hydrogen (C-H) bond. When deuterium is placed at a known site of metabolism (e.g., on a methyl group subject to O-demethylation by cytochrome P450 enzymes), the rate of that specific metabolic reaction is reduced. researchgate.netnih.gov

By comparing the metabolic profile of this compound to that of non-deuterated L-Dicentrine in an animal model, researchers can:

Identify Key Metabolic Sites : A significant increase in the exposure (AUC) of this compound relative to its non-deuterated counterpart, coupled with a decrease in a specific metabolite, confirms that the deuterated position is a major site of metabolism.

Table 2: Illustrative Application of Kinetic Isotope Effect (KIE) in this compound Metabolism Studies in Rats

Compound Parameter Hypothetical Value Interpretation
L-DicentrineParent Drug Half-life (t½)2.0 hoursBaseline metabolic rate.
M1 (Demethylated Metabolite) AUC500 ngh/mLBaseline production of Metabolite M1.
This compound (Deuterium on methyl group)Parent Drug Half-life (t½)4.5 hoursKIE slows metabolism at the labeled site, increasing parent drug persistence. nih.gov
M1 (Demethylated Metabolite) AUC150 ngh/mLReduced formation of M1 confirms O-demethylation as a key pathway affected by KIE.

Understanding where a compound and its metabolites accumulate is fundamental to interpreting its mechanism of action and is a key goal of preclinical investigation. minervaimaging.com Using this compound, its tissue distribution can be quantitatively mapped. After administration to an animal model, various tissues (e.g., brain, liver, kidney, tumor, muscle) are collected at different time points. The concentration of this compound and its deuterated metabolites in these tissues is then precisely measured using liquid chromatography-mass spectrometry (LC-MS).

This analysis reveals:

Target Tissue Accumulation : Whether the compound preferentially accumulates in the tissue relevant to its therapeutic effect (e.g., in tumor tissue for an anti-cancer effect or the brain for a neurological effect).

Sites of Metabolism and Excretion : High concentrations of metabolites in the liver would point to it being the primary site of metabolism, while accumulation in the kidney or bile would indicate major routes of excretion.

Blood-Brain Barrier Penetration : For compounds with potential central nervous system effects, measuring the concentration in the brain is crucial to determine if it can cross the blood-brain barrier. researchgate.net

Table 3: Hypothetical Tissue Distribution of this compound in a Mouse Xenograft Model (ng/g tissue) 2 hours Post-Administration

Tissue This compound Concentration (ng/g) d3-Metabolite M1 Concentration (ng/g) Interpretation
Blood 15045Reference concentration in circulation.
Liver 850350High concentration of parent and metabolite suggests significant hepatic uptake and metabolism.
Tumor 30060Compound effectively penetrates and accumulates in the target tumor tissue.
Brain 15<5Low concentration indicates poor penetration of the blood-brain barrier.
Kidney 400120Significant accumulation suggests a potential role in renal excretion.
Muscle 5015Low distribution to muscle tissue.

Examination of Biochemical Pathways and Cellular Responses in Animal Tissues

Currently, there is a notable absence of publicly available scientific literature and research data specifically detailing the preclinical in vivo examination of the biochemical pathways and cellular responses to the compound this compound in animal tissues. While research exists for the related compound, Dicentrine, and for Vitamin D3, this information cannot be accurately extrapolated to this compound without direct experimental evidence.

Scientific investigation into a novel or specific compound like this compound would typically involve a series of preclinical studies in animal models to elucidate its mechanism of action at a molecular and cellular level. Such research is fundamental to understanding the potential therapeutic effects and the biological systems a compound interacts with.

A hypothetical examination of this compound in animal tissues would likely focus on several key areas, based on standard pharmacological research protocols. This would involve administering the compound to animal models and subsequently analyzing various tissues to observe changes in biochemical markers and cellular processes.

Hypothetical Research Focus for this compound in Animal Tissues:

Research AreaPotential Tissues for AnalysisBiochemical/Cellular Markers of Interest
Signal Transduction Pathways Liver, Brain, Tumor Tissue (if applicable)Phosphorylation status of key proteins in pathways such as MAPK, Akt, and NF-κB.
Apoptosis (Programmed Cell Death) Tumor Tissue, Spleen, ThymusLevels of caspase enzymes (e.g., Caspase-3, -8, -9), PARP cleavage, and expression of Bcl-2 family proteins.
Cell Cycle Regulation Proliferating tissues (e.g., intestinal crypts, bone marrow), Tumor TissueExpression levels of cyclins and cyclin-dependent kinases (CDKs).
Inflammatory Response Serum, Liver, LungLevels of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10).
Receptor Binding and Activation Brain, Heart, Smooth MuscleDirect binding assays to specific receptors (e.g., adrenergic, dopaminergic receptors).

It is crucial to emphasize that the table above is illustrative of the general approach that would be taken in preclinical research and does not represent actual data for this compound. The specific pathways and responses investigated would be guided by the compound's chemical structure and any initial in vitro findings.

The "-d3" suffix in this compound commonly denotes the presence of three deuterium atoms, a modification often used in pharmacokinetic studies as a heavy-labeled internal standard for mass spectrometry. However, if this compound were being investigated for its own biological activity, studies would be required to determine if this isotopic labeling alters its biochemical and cellular effects compared to the non-deuterated parent compound, L-Dicentrine.

Until dedicated preclinical in vivo research on this compound is conducted and published, any discussion of its effects on biochemical pathways and cellular responses in animal tissues remains speculative.

Emerging Research Applications and Future Directions for L Dicentrine D3 in Academic Science

Development of L-Dicentrine-d3 as a Chemical Probe for Target Identification and Validation

The development of chemical probes is a cornerstone of modern chemical biology, enabling the identification and validation of molecular targets for bioactive compounds. This compound, with its stable isotope labeling, is an ideal candidate for development into a chemical probe to investigate the pharmacology of aporphine (B1220529) alkaloids. The deuterium (B1214612) atoms provide a unique mass signature, facilitating its detection and quantification in complex biological samples without altering its fundamental chemical properties and biological activity.

The primary molecular target of the non-deuterated parent compound, L-Dicentrine, has been identified as the α1-adrenoceptor, where it acts as a potent and selective antagonist. nih.govnih.govnih.gov This established interaction provides a clear path for the application of this compound as a probe to further dissect α1-adrenoceptor pharmacology.

Affinity-Based Proteomics and Chemoproteomics Approaches

Affinity-based proteomics and chemoproteomics are powerful techniques to identify the protein binding partners of a small molecule. In this context, this compound could be chemically modified to incorporate a reactive group for covalent attachment to interacting proteins or an affinity tag (like biotin) for pull-down experiments.

Potential Affinity-Based Proteomics Workflow for this compound:

StepDescriptionRationale
Probe Synthesis Synthesize a derivative of this compound containing a photoreactive group (e.g., diazirine) and/or an affinity handle (e.g., biotin).The diazirine group allows for light-induced covalent cross-linking to nearby proteins, while biotin (B1667282) enables subsequent purification of the protein-probe complexes using streptavidin-coated beads.
Cell/Tissue Treatment Incubate cells or tissue lysates with the this compound probe.Allows the probe to bind to its specific protein targets, primarily the α1-adrenoceptor and potentially other off-target proteins.
UV Cross-linking (for photoreactive probes) Expose the sample to UV light to induce covalent bond formation between the probe and its binding partners.Permanently links the probe to its targets, enabling their identification even after stringent purification steps.
Affinity Purification Use streptavidin-coated beads to capture the biotin-tagged this compound probe along with its cross-linked proteins.Isolates the target proteins from the vast excess of other cellular proteins.
Mass Spectrometry Analysis Elute the captured proteins and identify them using mass spectrometry.Provides the identity of the proteins that directly interact with this compound. The deuterium label can aid in quantifying the probe-protein adducts.

These approaches could confirm the interaction of this compound with α1-adrenoceptor subtypes and may also uncover novel, previously unknown off-target proteins, providing a more comprehensive understanding of its biological effects. nih.gov

Genetic Screens for Modulators of this compound Activity

Genetic screening technologies, such as CRISPR-Cas9-based screens, can be employed to identify genes that modulate the cellular response to a particular compound. nih.gov By treating a library of genetically diverse cells (e.g., a CRISPR knockout library) with this compound, researchers can identify genes whose loss or mutation confers resistance or sensitivity to the compound.

This strategy could reveal novel components of the α1-adrenoceptor signaling pathway or identify proteins that are involved in the uptake, metabolism, or efflux of this compound. Such findings would not only enhance our understanding of aporphine alkaloid pharmacology but could also pinpoint new potential drug targets.

Integration into High-Throughput Screening Assays for Identifying Novel Biological Processes

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for their effects on a specific biological target or pathway. nih.govnih.gov this compound can be a valuable tool in such assays, serving as a well-characterized antagonist for validating screens targeting α1-adrenoceptors or as a lead compound for identifying novel biological processes.

For instance, a cell-based HTS assay could be designed to screen for compounds that reverse the effects of this compound on α1-adrenoceptor-mediated signaling. Hits from such a screen could represent novel agonists or positive allosteric modulators of the receptor. nih.gov Furthermore, by using this compound in phenotypic screens, where the readout is a complex cellular process (e.g., cell morphology, migration), researchers may uncover novel biological functions of α1-adrenoceptor signaling or identify entirely new pathways affected by this class of compounds.

Role in Understanding Complex Biological Systems and Disease Pathogenesis

The established pharmacology of L-Dicentrine as an α1-adrenoceptor antagonist makes its deuterated analogue a powerful tool for probing the role of this receptor system in various physiological and pathological processes. nih.gov α1-Adrenoceptors are known to be involved in a wide range of functions, including smooth muscle contraction, cardiovascular regulation, and cell growth. wikipedia.orgwikipedia.orgwikipedia.org

By using this compound as a selective antagonist in cellular and animal models, researchers can investigate the contribution of α1-adrenoceptor signaling to various diseases. For example, studies have shown that dicentrine (B1670447) inhibits contractions in hyperplastic prostate tissue, suggesting a potential role for α1-adrenoceptor antagonists in benign prostatic hyperplasia. nih.gov The use of this compound in such studies would allow for precise quantification of the compound's distribution and target engagement.

Furthermore, L-Dicentrine has been shown to possess activities beyond α1-adrenoceptor blockade, including inhibition of topoisomerase II and effects on ion channels. nih.govthieme-connect.com These findings suggest that this compound could be used to explore the role of these additional targets in disease pathogenesis.

Potential Research Areas for this compound in Disease Pathogenesis:

Disease AreaPotential Research FocusRationale
Hypertension Investigate the precise contribution of α1-adrenoceptor subtypes to blood pressure regulation in different vascular beds.L-Dicentrine's known vasodilatory effects make its deuterated form useful for pharmacokinetic/pharmacodynamic studies of antihypertensive mechanisms. nih.gov
Benign Prostatic Hyperplasia (BPH) Elucidate the role of specific α1-adrenoceptor subtypes in prostate smooth muscle contraction and growth.Dicentrine's ability to relax prostate tissue suggests this compound could be used to study the molecular mechanisms underlying BPH. nih.gov
Cancer Explore the anti-proliferative effects of this compound in various cancer cell lines and its potential to inhibit topoisomerase II.The cytotoxic effects of dicentrine in several cancer cell lines warrant further investigation into its mechanism of action. nih.govnih.gov
Inflammatory Pain Investigate the role of TRPA1 channels in the antinociceptive effects of dicentrine in models of inflammatory pain.Dicentrine has shown analgesic properties potentially mediated by TRPA1 channels, a novel area of investigation for its deuterated analogue. nih.govnih.gov

Contribution to the Biosynthesis Research of Aporphine Alkaloids

This compound can serve as a valuable internal standard in studies aimed at elucidating the biosynthetic pathway of aporphine alkaloids in plants such as those from the Lindera genus. nih.gov By feeding plants with labeled precursors and using this compound as a spike-in standard, researchers can accurately quantify the incorporation of these precursors into dicentrine and other related alkaloids.

This approach allows for the precise mapping of the enzymatic steps involved in the biosynthesis of the aporphine scaffold, from primary metabolites to the final complex alkaloid. Understanding this pathway is crucial for metabolic engineering efforts aimed at increasing the production of medicinally important aporphine alkaloids in plants or heterologous systems.

Exploration of this compound in Mechanistic Toxicology Studies (excluding adverse effects for humans)

Mechanistic toxicology aims to understand how a substance exerts its toxic effects at the molecular and cellular levels. This compound is a useful tool in this field for investigating the toxicology of aporphine alkaloids in preclinical models.

Studies on the metabolism of dicentrine in miniature pigs have identified several phase I and phase II metabolites. nih.gov The use of this compound in similar in vitro and in vivo toxicology studies would allow for the precise tracking and quantification of these metabolites. This is critical for identifying any potentially reactive metabolites that might be responsible for toxicity.

Furthermore, L-Dicentrine has been reported to have cytotoxic effects in various cell lines, including normal mouse fibroblasts at high concentrations. ikm.org.my this compound could be used to investigate the mechanisms underlying this cytotoxicity, such as the induction of apoptosis or cell cycle arrest, and to identify the specific cellular pathways involved. Its effects on ion channels, such as sodium and potassium channels, could also be explored in the context of cardiotoxicity in animal models. nih.gov The muscle relaxant properties of compounds like dicentrine are also an area of toxicological interest, particularly concerning potential central nervous system depression at high doses in animal models. msdvetmanual.com

Q & A

Q. Methodological Answer :

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50_{50} and efficacy (Emax_{max}).
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
  • Power analysis : Ensure sample sizes ≥6 per group to detect ≥20% effect size with α=0.05 .

Advanced Question : How can Bayesian hierarchical models improve inference in sparse this compound datasets? Methodological Answer : Bayesian models incorporate prior pharmacokinetic data to estimate posterior distributions for parameters (e.g., clearance, volume of distribution). This is particularly useful for rare adverse events or small-n studies. Use Markov Chain Monte Carlo (MCMC) sampling in software like Stan or PyMC3 to quantify uncertainty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.